

# Technical Guide: Spectral Analysis of 4-Fluoro-2-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzaldehyde

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **4-Fluoro-2-nitrobenzaldehyde** (C<sub>7</sub>H<sub>4</sub>FNO<sub>3</sub>; CAS No: 2923-96-8).<sup>[1][2][3]</sup> The document presents tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the structural characterization of the compound. This guide is intended to serve as a key resource for the identification and characterization of this molecule in research and development settings.

## Spectroscopic Data

The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for **4-Fluoro-2-nitrobenzaldehyde**.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.45	s	-	Aldehyde (-CHO)
8.20	dd	J = 8.8, 2.5 Hz	Aromatic (H-6)
7.85	dd	J = 8.8, 5.4 Hz	Aromatic (H-5)
7.60	ddd	J = 8.8, 2.5, 0.5 Hz	Aromatic (H-3)

Interpretation: The downfield singlet at 10.45 ppm is characteristic of an aldehyde proton. The three signals in the aromatic region (7.60-8.20 ppm) correspond to the three protons on the benzene ring. The splitting patterns (doublet of doublets, etc.) arise from spin-spin coupling with neighboring protons and the fluorine atom.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
187.5	Aldehyde (C=O)
166.2 (d, <sup>1</sup> JCF $\approx$ 260 Hz)	Aromatic (C-4)
151.0	Aromatic (C-2)
133.5 (d, <sup>3</sup> JCF $\approx$ 10 Hz)	Aromatic (C-6)
131.8	Aromatic (C-1)
122.0 (d, <sup>2</sup> JCF $\approx$ 25 Hz)	Aromatic (C-5)
115.5 (d, <sup>2</sup> JCF $\approx$ 22 Hz)	Aromatic (C-3)

Interpretation: The signal at 187.5 ppm corresponds to the carbonyl carbon of the aldehyde group. The carbon directly bonded to the fluorine atom (C-4) exhibits a large coupling constant (<sup>1</sup>JCF) of approximately 260 Hz, appearing as a doublet. Other carbons in the aromatic ring show smaller couplings to the fluorine atom.

## Infrared (IR) Spectral Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Frequency (cm <sup>-1</sup> )	Functional Group Assignment
~3100	Aromatic C-H Stretch
~2850, ~2750	Aldehyde C-H Stretch
~1710	Aldehyde C=O Carbonyl Stretch
~1610, ~1480	Aromatic C=C Ring Stretch
~1530	Asymmetric NO <sub>2</sub> Stretch
~1350	Symmetric NO <sub>2</sub> Stretch
~1250	C-F Stretch
~830	C-H Out-of-plane Bend

Interpretation: The strong absorption at ~1710 cm<sup>-1</sup> is indicative of the aldehyde carbonyl group. The two distinct peaks at ~1530 cm<sup>-1</sup> and ~1350 cm<sup>-1</sup> confirm the presence of the nitro (NO<sub>2</sub>) group. The C-F bond vibration is observed around 1250 cm<sup>-1</sup>.<sup>[4]</sup> Aromatic C-H and aldehyde C-H stretches are also clearly visible.

## Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for **4-Fluoro-2-nitrobenzaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 10-20 mg of solid **4-Fluoro-2-nitrobenzaldehyde**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean vial.

- Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Instrumentation:
  - The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
  - The instrument must be properly tuned and shimmed to ensure high resolution and correct peak shapes.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum and apply a baseline correction.
  - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

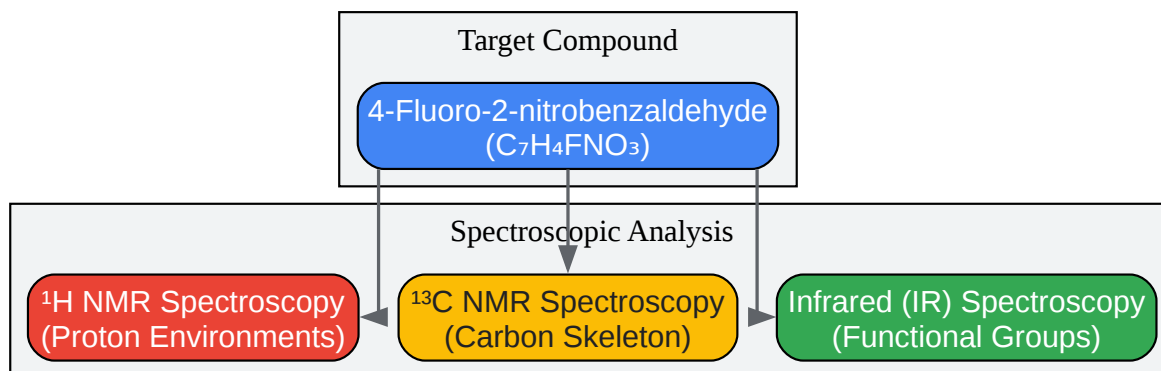
## Infrared (IR) Spectroscopy

- Sample Preparation (Solution):[\[2\]](#)
  - Prepare a ~10% (w/v) solution of the compound in a suitable solvent like Carbon Tetrachloride ( $\text{CCl}_4$ ) for the 4000-1330  $\text{cm}^{-1}$  region and Carbon Disulfide ( $\text{CS}_2$ ) for the 1330-400  $\text{cm}^{-1}$  region.[\[2\]](#)
  - Note: Due to toxicity, KBr pellets are a common alternative for solid samples.

- Sample Preparation (KBr Pellet):
  - Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
  - Grind the mixture to a very fine powder using an agate mortar and pestle.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
- Data Acquisition:
  - Place the sample (solution cell or KBr pellet) in the spectrometer's sample holder.
  - Acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented as the ratio of the sample scan to the background scan.

## Visualization

The following diagram illustrates the logical relationship between the chemical compound and its corresponding spectral analysis techniques for structural elucidation.



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Caption: Logical workflow for the spectral characterization of **4-Fluoro-2-nitrobenzaldehyde**.

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## References

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- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-Fluoro-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294362#4-fluoro-2-nitrobenzaldehyde-spectral-data-nmr-ir]

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